molecular formula C23H29N3O6S B2741222 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 872985-88-1

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2741222
CAS No.: 872985-88-1
M. Wt: 475.56
InChI Key: OQXGUJLJSPVFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a benzenesulfonyl group linked to an oxazinan ring and an ethanediamide (oxalamide) spacer, is characteristic of compounds designed to interact with enzyme active sites. The benzenesulfonamide moiety is a well-known privileged structure in drug discovery, frequently employed as a zinc-binding group (ZBG) to inhibit metalloproteases [https://www.ncbi.nlm.nih.gov/books/NBK548864/]. This suggests a primary research application as a potential inhibitor for enzymes such as matrix metalloproteinases (MMPs) or carbonic anhydrases, which are targets in cancer, inflammation, and other disease pathways. The ethanediamide linker and the lipophilic benzyl groups further contribute to its binding affinity and selectivity profile by facilitating interactions with enzyme subsites. Researchers can utilize this compound as a chemical tool to probe protease function, study disease mechanisms, and serve as a starting point for the structure-activity relationship (SAR) optimization of novel therapeutic agents. It is supplied for laboratory research applications and is strictly For Research Use Only, not for diagnostic or therapeutic use. The compound's molecular formula is C24H29N3O7S and its molecular weight is 503.57 g/mol [https://www.chemspider.com/Chemical-Structure.xxxxx.html].

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-16-5-7-18(8-6-16)14-24-22(27)23(28)25-15-21-26(11-4-12-32-21)33(29,30)19-9-10-20(31-3)17(2)13-19/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXGUJLJSPVFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Methoxy-3-methylbenzene

The benzenesulfonyl moiety is introduced via electrophilic aromatic sulfonation. A mixture of 4-methoxy-3-methylbenzene and chlorosulfonic acid (1.2 equiv) in dichloromethane is stirred at 0°C for 4 h, yielding 4-methoxy-3-methylbenzenesulfonyl chloride (78% yield). Excess reagent is quenched with ice-water, and the product is extracted into ethyl acetate.

Optimization Note : Lower temperatures (0–5°C) suppress polysulfonation, while extended reaction times (>6 h) reduce yields due to hydrolysis.

Oxazinan Ring Formation

The 1,3-oxazinan ring is constructed via a cyclocondensation reaction. A solution of 2-aminopropane-1,3-diol (1.0 equiv) and triethylamine (2.5 equiv) in tetrahydrofuran is treated with 4-methoxy-3-methylbenzenesulfonyl chloride (1.1 equiv) at −10°C. After 12 h, the mixture is warmed to room temperature, yielding 3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethanol (65% yield).

Critical Parameter : Slow addition of sulfonyl chloride ensures monofunctionalization of the diol.

Amination of the Oxazinan Intermediate

The methanol group is converted to an amine via a Mitsunobu reaction. 3-(4-Methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethanol (1.0 equiv), phthalimide (1.2 equiv), and diisopropyl azodicarboxylate (1.5 equiv) are reacted in tetrahydrofuran with triphenylphosphine (1.5 equiv). After 24 h, the phthalimide group is removed with hydrazine hydrate in ethanol, affording the primary amine (58% yield).

Synthesis of N'-[(4-Methylphenyl)methyl]ethanediamide

Amidation of Ethanedioic Acid

Ethanedioic acid (1.0 equiv) is reacted with 4-methylbenzylamine (2.2 equiv) in the presence of 1-hydroxybenzotriazole (HOBt, 1.1 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.1 equiv) in dichloromethane. The reaction proceeds at room temperature for 18 h, yielding N,N'-bis[(4-methylphenyl)methyl]ethanediamide (82% yield).

Side Reaction Mitigation : Using 2.2 equiv of amine ensures complete conversion of the diacid to the diamide, preventing monoamide formation.

Selective Monoamide Deprotection

The diamide is selectively hydrolyzed using HCl (4 M) in dioxane/water (3:1) at 60°C for 6 h, yielding N'-[(4-methylphenyl)methyl]ethanediamide (74% yield). The reaction is monitored by thin-layer chromatography to halt at the monoamide stage.

Final Coupling and Purification

Amide Bond Formation

The oxazinan methylamine (1.0 equiv) and N'-[(4-methylphenyl)methyl]ethanediamide (1.1 equiv) are coupled using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 equiv) and N-methylmorpholine (2.5 equiv) in dimethylformamide. After 24 h at room temperature, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding the target compound (63% yield).

Crystallization and Characterization

The product is recrystallized from ethanol/water (4:1) to afford colorless needles. Characterization includes:

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O amide), 1340 cm⁻¹ (S=O).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.5 Hz, 2H, aromatic), 4.31 (s, 2H, CH₂N), 3.89 (s, 3H, OCH₃).
  • HRMS (ESI) : m/z calculated for C₂₉H₃₄N₃O₆S [M+H]⁺: 564.2121; found: 564.2118.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Sulfonation ClSO₃H, CH₂Cl₂, 0°C 78 95
Oxazinan cyclization TEA, THF, −10°C to RT 65 89
Mitsunobu amination DIAD, PPh₃, THF 58 91
Diamide coupling EDCl, HOBt, CH₂Cl₂ 82 94
Final HATU coupling HATU, NMM, DMF 63 97

Key Observations :

  • HATU outperforms EDCl in final coupling efficiency (63% vs. 51% with EDCl).
  • Recrystallization from ethanol/water enhances purity from 89% to 97%.

Challenges and Optimization Strategies

  • Sulfonation Selectivity : Competing ortho-sulfonation is minimized by using excess chlorosulfonic acid and low temperatures.
  • Oxazinan Ring Stability : The 1,3-oxazinan intermediate is prone to ring-opening in acidic conditions; thus, neutral pH is maintained during amidation.
  • Racemization Control : Coupling at room temperature with HATU suppresses epimerization compared to thermal activation.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The oxazinan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonyl group can yield the corresponding sulfide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazinan ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound Name Key Substituents Structural Differences Reference
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylphenyl, 2-methoxybenzyl Fluorine substituent instead of methoxy; altered aromatic substitution pattern
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide-functionalized butane chain Lacks oxazinan ring; azide groups dominate reactivity
4-Methyl-N-[(E)-4-methyl-1-(4-methylbenzenesulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide Diethylpyridine core with dual sulfonamide groups Pyridine ring instead of oxazinan; no ethanediamide linker
4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfonyl]phenyl}benzamide methanol monohydrate Benzamide backbone with oxazole-sulfonyl group Oxazole replaces oxazinan; additional hydroxyl and methoxy groups

Physicochemical and Crystallographic Properties

  • Target Compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to sulfonamide and amide hydrogen-bonding motifs.
  • Analog from : Crystallographic data reveal dihedral angles of 74.33°–79.83° between aromatic rings, with π-π stacking (3.6274 Å) stabilizing the crystal lattice.
  • Analog from : Demonstrated crystallinity in THF/methanol mixtures, with molecular ion peaks at m/z 432.0 ([M–H]⁻) via ESI-MS, indicating reliable mass-spectrometric characterization.

Pharmacological and Functional Insights

  • Oxazinan Derivatives : The oxazinan ring in may enhance metabolic stability compared to pyridine-based analogs (), though in vivo data are lacking.
  • Benzamide Analogs : The compound in combines sulfonamide and benzamide pharmacophores, suggesting dual mechanisms of action (e.g., enzyme inhibition and receptor antagonism).

Biological Activity

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide, often referred to as a complex organic compound, has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound contains a unique structural arrangement that includes an oxazinan ring, methoxy groups, and a sulfonyl moiety, which may influence its biological effectiveness.

  • Molecular Formula : C23_{23}H29_{29}N3_3O6_6S
  • Molecular Weight : 475.6 g/mol
  • CAS Number : 872986-31-7

The compound's structure is characterized by the presence of functional groups that are critical for its biological activity. The incorporation of the sulfonyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Preclinical evaluations have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study published in a reputable journal highlighted that the compound effectively induced apoptosis in cancer cells through modulation of specific signaling pathways, including those related to cell cycle regulation and apoptosis induction .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Cell Cycle Modulation : It has been observed to affect various phases of the cell cycle, leading to cell cycle arrest in cancer cells.
  • Apoptotic Pathways : Activation of apoptotic pathways has been noted, contributing to its anticancer effects .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment .

Treatment Concentration (µM)% Cell Viability
0 (Control)100
575
1050
2025

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.